molecular formula C19H24BrNO2 B6351964 N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide CAS No. 1609407-35-3

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide

Cat. No.: B6351964
CAS No.: 1609407-35-3
M. Wt: 378.3 g/mol
InChI Key: IBPGWXLMYGIERI-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a substituted tetrahydro-naphthalenamine derivative characterized by a 2,4-dimethoxybenzyl group attached to the amine moiety of the tetrahydronaphthalene scaffold. For instance, N-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (CAS 332108-04-0) has a molecular formula of C₁₈H₂₁NO·HBr and a molar mass of 267.37 g/mol (neutral form) . The 2,4-dimethoxy substitution likely enhances steric bulk and electronic effects compared to mono-substituted derivatives, influencing solubility, crystallinity, and pharmacological activity.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.BrH/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPGWXLMYGIERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves multiple steps One common method includes the protection of functional groups, followed by selective reactions to introduce the desired substituentsThe final step often involves the deprotection of the amine group and the formation of the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : Unlike sertraline, which has a rigid cis-(1S,4S) configuration critical for serotonin reuptake inhibition, the target compound’s stereochemical preferences are unclear but may influence receptor binding .

Pharmacological and Metabolic Profiles

  • Sertraline : Binds selectively to serotonin transporters (Ki = 0.29 nM), with extensive metabolism via N-demethylation and glucuronidation . The N-desmethyl metabolite is 10-fold less potent .
  • Target Compound : The 2,4-dimethoxybenzyl group may reduce blood-brain barrier penetration compared to sertraline’s dichlorophenyl group, but this requires experimental validation.

Biological Activity

N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a chemical compound with a complex structure that has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound features a tetrahydro-1-naphthalenamine core substituted with a 2,4-dimethoxybenzyl group, which enhances its biological activity and solubility. The hydrobromide salt form improves its stability and makes it suitable for diverse applications.

  • IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine; hydrobromide
  • Molecular Formula : C19H24BrNO2
  • CAS Number : 1609407-35-3
  • Molecular Weight : 392.29 g/mol

Structure

The structure of this compound can be represented as follows:

InChI=1S/C19H24BrNO2.BrH/c12116111015(19(1216)222)13201895714634817(14)18;/h34,6,8,1012,18,20H,5,7,9,13H2,12H3;1H\text{InChI}=1S/C19H24BrNO2.BrH/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H

This compound is primarily studied for its potential interactions with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems such as serotonin and dopamine pathways. Its structural similarity to known psychoactive compounds implies potential roles in mood regulation and cognitive enhancement.
  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction could lead to significant therapeutic effects in conditions like depression or anxiety.
  • Antioxidant Properties : Some studies have indicated that derivatives of tetrahydronaphthalenamines exhibit antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases.

Toxicity and Safety Profile

While specific toxicity data for this compound is not extensively documented, related compounds have shown varying degrees of safety profiles. Standard toxicological assessments should be conducted to evaluate the safety of this compound in therapeutic applications.

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